molecular formula C5H9BrO B2994446 2-Bromotetrahydro-2H-pyran CAS No. 6667-26-1

2-Bromotetrahydro-2H-pyran

Cat. No. B2994446
CAS RN: 6667-26-1
M. Wt: 165.03
InChI Key: WSVBQUZNVUWORE-UHFFFAOYSA-N
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Description

2-Bromotetrahydro-2H-pyran, also known as Tetrahydro-2H-pyran-2-methyl bromide, is a chemical compound with the empirical formula C6H11BrO . It has a molecular weight of 179.05 . This compound is used in various chemical reactions, particularly in the preparation of tellurated heterocycles .


Synthesis Analysis

The synthesis of 2-Bromotetrahydro-2H-pyran involves a cross-coupling reaction with potassium heteroaryltrifluoroborates . This compound has also been used in the preparation of tellurated heterocycles . Other methods for the synthesis of 2H-Pyrans have been discussed in the literature .


Molecular Structure Analysis

The molecular structure of 2-Bromotetrahydro-2H-pyran consists of a six-membered ring with one oxygen atom and a bromomethyl group attached . The exact structure can be viewed using various chemical structure visualization tools .


Chemical Reactions Analysis

2-Bromotetrahydro-2H-pyran is involved in cross-coupling reactions with potassium heteroaryltrifluoroborates . It has also been used in the preparation of tellurated heterocycles .


Physical And Chemical Properties Analysis

2-Bromotetrahydro-2H-pyran is a liquid with a refractive index of 1.489 . It has a boiling point of 153°C and a density of 1.397 g/mL at 25°C . The compound is stable under normal conditions .

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

2-Bromotetrahydro-2H-pyran and its derivatives, specifically 2H-Pyran-2-ones, are recognized for their significant role in synthesizing diverse heterocycles, serving as pivotal building blocks. They are utilized to fabricate a broad array of heterocyclic compounds due to their three electrophilic centers, which exhibit varying levels of electrophilicity. The interaction of these centers with different nucleophiles results in the generation of new chemical entities. These derivatives are instrumental in synthesizing biologically crucial nuclei, including pyridine, pyrimidine, quinolines, and more, under base-mediated conditions (Pratap & Ram, 2017).

Role in Biological and Pharmacological Activities

2H-Pyrans and 4H-Pyrans are vital in bioorganic chemistry due to their significant biological and pharmacological activities. These compounds are key in synthesizing natural and synthetic products, continuously drawing attention due to their extensive applications. Pyrans and their analogs hold a prominent position in bioorganic chemistry, with their diverse applications stimulating ongoing research and methodological advancements (Suthar, Kumbhani, & Bhatt, 2021).

Photochemical Properties and Applications

2H-Naphtho[1,2-b]pyran, a related compound, is notable for its photochemical properties. It undergoes photodimerization in solid-state to form a photodimer with high yield and selectivity. The photodimer can revert to the monomer through retro [2 + 2] cycloaddition. These compounds exhibit distinct differences in color, fluorescence, and cytotoxic properties between their monomeric and dimeric forms, underscoring their potential in various applications, including as biological sensors (Ota et al., 2015).

Safety and Hazards

2-Bromotetrahydro-2H-pyran is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-bromooxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-5-3-1-2-4-7-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVBQUZNVUWORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromotetrahydro-2H-pyran

CAS RN

6667-26-1
Record name 2-bromooxane
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